Butamifos
Overview
Description
Butamifos is an organophosphate herbicide primarily used to control annual and graminaceous weeds. It is known for its selective action on beans, turf, and various vegetables. The compound is a chiral molecule, meaning it exists in two enantiomeric forms ®- and (S)-isomers .
Mechanism of Action
Target of Action
Butamifos is an organophosphate herbicide . Its primary targets are the microtubules in the cells of weeds . Microtubules play a crucial role in cell division, and their inhibition leads to the death of rapidly dividing weed cells .
Mode of Action
This compound acts by inhibiting the formation of microtubules . This disruption of microtubule formation prevents cell division, leading to the death of the weed . Additionally, this compound also acts as an acetylcholinesterase inhibitor, which can make it moderately toxic to mammals .
Biochemical Pathways
Its action as an acetylcholinesterase inhibitor suggests that it may interfere with the normal functioning of the nervous system in mammals .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is scarce . It is known that this compound has a low aqueous solubility , which may impact its bioavailability.
Result of Action
The primary result of this compound action is the death of weeds due to the inhibition of cell division . In mammals, due to its action as an acetylcholinesterase inhibitor, it can lead to symptoms of organophosphate poisoning .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility might affect its distribution in the environment . A study found that the concentration of this compound in water may be higher due to its higher water solubility and lower affinity for adsorption in soil .
Biochemical Analysis
Biochemical Properties
The active ingredient in Butamifos is a non-systemic, selective herbicide . Its effect is based on the inhibition of microtubule formation . It also acts as an acetylcholinesterase inhibitor, making it moderately toxic to mammals .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to inhibit microtubule formation . This disrupts the normal functioning of cells, particularly those undergoing division. Additionally, it acts as an acetylcholinesterase inhibitor, which can disrupt nerve signal transmission .
Dosage Effects in Animal Models
It is known to be moderately toxic to mammals if ingested . Therefore, it is likely that higher doses could lead to increased toxicity.
Preparation Methods
The synthesis of Butamifos involves the reaction between N-[chloro(ethoxy)phosphinothioyl]butan-2-amine and 5-methyl-2-nitrophenol. This reaction sequence is crucial for producing the active herbicidal compound . Industrial production methods typically follow this synthetic route, ensuring the compound’s purity and effectiveness.
Chemical Reactions Analysis
Butamifos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound often result in the formation of derivatives with altered herbicidal properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Butamifos has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for residue analysis in environmental and food samples.
Biology: this compound is studied for its effects on plant growth and development, particularly its role in inhibiting microtubule formation.
Medicine: Research into this compound’s potential effects on human health, particularly its role as an acetylcholinesterase inhibitor, is ongoing.
Industry: The compound is used in agricultural settings to control weeds, ensuring higher crop yields and better quality produce
Comparison with Similar Compounds
Butamifos is unique among organophosphate herbicides due to its specific mode of action and selective toxicity. Similar compounds include:
Iprobefos: Another organophosphate herbicide with a different mode of action.
Monocrotophos: Known for its broad-spectrum insecticidal properties.
Mevinphos: An organophosphate insecticide with high toxicity to mammals
This compound stands out due to its selective action on specific weed species and its moderate toxicity to mammals, making it a valuable tool in agricultural weed management.
Properties
IUPAC Name |
N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYOMNZEMCPTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058068 | |
Record name | Butamiphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36335-67-8 | |
Record name | Butamifos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36335-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butamifos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036335678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butamiphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoramidothioic acid, N-(1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTAMIPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHP91X76U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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